3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzyl chloride, 4-ethoxybenzaldehyde, and methylamine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzyl chloride with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with methylamine under acidic conditions to form the pyrimido[1,2-g]purine core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and ethoxyphenyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Pharmaceutical Industry: The compound is investigated for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- 2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline
Uniqueness
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24ClN5O3 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O3/c1-3-33-19-10-8-18(9-11-19)28-12-5-13-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-6-4-7-17(25)14-16/h4,6-11,14H,3,5,12-13,15H2,1-2H3 |
InChI Key |
LTNZGXFPKOWTMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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